molecular formula C18H20O6S3 B11702660 3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide

3,4-Bis[(4-methylphenyl)sulfonyl]tetrahydrothiophene 1,1-dioxide

Cat. No.: B11702660
M. Wt: 428.5 g/mol
InChI Key: AJWACSICDGPONH-UHFFFAOYSA-N
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Description

3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with the molecular formula C18H20O6S3. It is characterized by its unique structure, which includes two 4-methylphenylsulfonyl groups attached to a tetrahydrothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with tetrahydrothiophene in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-BIS[(4-METHYLPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of the compound.

    Tetrahydrothiophene: The core structure of the compound.

    Sulfone Derivatives: Compounds with similar sulfonyl groups.

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H20O6S3

Molecular Weight

428.5 g/mol

IUPAC Name

3,4-bis-(4-methylphenyl)sulfonylthiolane 1,1-dioxide

InChI

InChI=1S/C18H20O6S3/c1-13-3-7-15(8-4-13)26(21,22)17-11-25(19,20)12-18(17)27(23,24)16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3

InChI Key

AJWACSICDGPONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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